molecular formula C7H5NO3 B2656455 2(3H)-Benzoxazolone, 4-hydroxy- CAS No. 28955-70-6

2(3H)-Benzoxazolone, 4-hydroxy-

Cat. No. B2656455
Key on ui cas rn: 28955-70-6
M. Wt: 151.121
InChI Key: SXQYJGZBZLNTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07714017B2

Procedure details

A mixture of 2-amino-benzene-1,3-diol (K-68, 2.03 g, 16.2 mmole) and 1,1′-carbonyldiimidazole (2.63 g, 16.2 mmole) in THF (200 ml) was refluxed over night. After removal of THF under vacuum, residue was dissolved in ethyl acetate and washed with diluted HCl aq., water, brine and dried over sodium sulfate. After removal of solvent, solid was washed with ether to give 1.9 g of compound K-72. 1H-NMR (500 MHz, DMSO-d6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11]>C1COCC1>[OH:8][C:7]1[C:2]2[NH:1][C:10](=[O:11])[O:9][C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1O)O
Name
Quantity
2.63 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed over night
CUSTOM
Type
CUSTOM
Details
After removal of THF under vacuum, residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with diluted HCl aq., water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent, solid
WASH
Type
WASH
Details
was washed with ether

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC2=C1NC(O2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.